6-Azidoriboflavin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

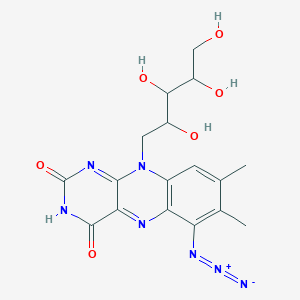

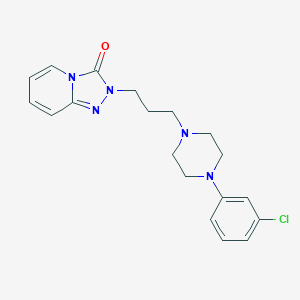

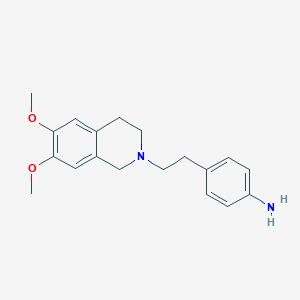

6-Azidoriboflavin is a synthetic derivative of riboflavin, which is a water-soluble vitamin that plays a vital role in various physiological processes, including energy metabolism, cellular growth, and development. This compound is a promising tool for studying protein-RNA interactions, which are essential for gene expression, RNA processing, and regulation.

Mecanismo De Acción

6-Azidoriboflavin is incorporated into RNA molecules through base pairing with uridine residues. Upon exposure to UV light, the azide group in this compound undergoes a photochemical reaction, resulting in the formation of a highly reactive nitrene intermediate. This intermediate can covalently crosslink with nearby amino acid residues in proteins, allowing researchers to identify RNA-binding proteins and map their binding sites.

Biochemical and Physiological Effects:

This compound has been shown to have minimal effects on RNA structure and function, making it a useful tool for studying RNA-protein interactions without perturbing the system. However, it is important to note that the incorporation of this compound into RNA molecules may affect their stability and localization.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 6-Azidoriboflavin is its high specificity and efficiency for labeling RNA molecules. It can be used to label RNA molecules in vivo, allowing researchers to study RNA-protein interactions in their natural environment. However, there are some limitations to the use of this compound, including its potential effects on RNA stability and localization. Additionally, the use of UV light to activate the azide group in this compound may cause damage to biological samples.

Direcciones Futuras

There are several future directions for the use of 6-Azidoriboflavin in scientific research. One area of interest is the development of new techniques for identifying RNA-binding proteins and mapping their binding sites. Another area of interest is the application of this compound to study RNA-protein interactions in disease models, such as cancer and neurodegenerative diseases. Additionally, the development of new derivatives of this compound with improved properties, such as increased stability and efficiency, could expand its applications in scientific research.

Conclusion:

In conclusion, this compound is a powerful tool for studying RNA-protein interactions in vitro and in vivo. Its high specificity and efficiency for labeling RNA molecules make it a valuable tool for identifying RNA-binding proteins and mapping their binding sites. However, its potential effects on RNA stability and localization should be taken into consideration when designing experiments. With continued research and development, this compound has the potential to provide valuable insights into the complex mechanisms of gene expression and regulation.

Métodos De Síntesis

The synthesis of 6-Azidoriboflavin involves the reaction of riboflavin with sodium azide in the presence of a catalyst. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry.

Aplicaciones Científicas De Investigación

6-Azidoriboflavin is a powerful tool for studying RNA-protein interactions in vitro and in vivo. It can be used to label RNA molecules with high specificity and efficiency, allowing researchers to track their movement and interaction with proteins. This technique can be applied to a wide range of biological systems, including bacteria, yeast, and mammalian cells.

Propiedades

Número CAS |

101760-83-2 |

|---|---|

Fórmula molecular |

C17H19N7O6 |

Peso molecular |

417.4 g/mol |

Nombre IUPAC |

6-azido-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H19N7O6/c1-6-3-8-12(11(7(6)2)22-23-18)19-13-15(20-17(30)21-16(13)29)24(8)4-9(26)14(28)10(27)5-25/h3,9-10,14,25-28H,4-5H2,1-2H3,(H,21,29,30) |

Clave InChI |

IPZATODYBIFHSN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |

SMILES canónico |

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |

Sinónimos |

6-azidoriboflavin 6-N3-riboflavin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)

![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)